molecular formula C27H31N5OS B2790905 1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea CAS No. 398998-07-7

1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea

Cat. No. B2790905
CAS RN: 398998-07-7
M. Wt: 473.64
InChI Key: ADNAZEDBNFVNGK-UHFFFAOYSA-N
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Description

1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea is a chemical compound with the molecular formula C27H31N5OS. It is related to 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .


Synthesis Analysis

The synthesis of related compounds involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .

Future Directions

Future research could focus on further understanding the mechanism of action of this compound and its potential applications. The development of selective inhibitors for different isoforms of human carbonic anhydrase could be a promising direction .

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

This compound acts as an effective inhibitor of hCA, specifically hCA II and the brain-associated hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydration of carbon dioxide to bicarbonate and proton ions, a reaction catalyzed by carbonic anhydrases . By inhibiting hCA, this compound can disrupt this pathway and its downstream effects.

Result of Action

The inhibition of hCA II and hCA VII by this compound can lead to significant changes at the molecular and cellular levels. For instance, hCA VII, which is mainly expressed in some brain tissues, promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . Therefore, inhibiting hCA VII may affect these processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conformational flexibility of the linker and the tail length are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms

properties

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS/c33-25(29-30-27(34)28-24-14-8-3-9-15-24)16-17-31-18-20-32(21-19-31)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,26H,16-21H2,(H,29,33)(H2,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNAZEDBNFVNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NNC(=S)NC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Benzhydrylpiperazin-1-yl)propanoylamino]-3-phenylthiourea

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